6-Isopentenyloxyisobergapten

描述

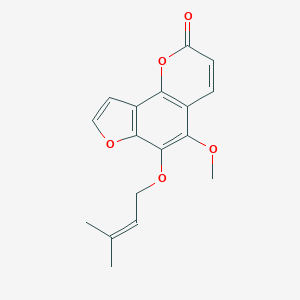

6-Isopentenyloxyisobergapten is a complex organic compound belonging to the class of extended flavonoids . This compound is characterized by its unique structure, which includes a furobenzopyranone core with methoxy and prenyl substituents. Extended flavonoids are known for their diverse biological activities and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopentenyloxyisobergapten typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzaldehyde, prenyl bromide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

6-Isopentenyloxyisobergapten undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

科学研究应用

Chemistry

- Building Block for Synthesis : 6-Isopentenyloxyisobergapten serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Biological Activities : Research indicates that this compound exhibits significant biological activities, such as:

- Antioxidant Properties : It has been shown to scavenge free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies reveal that it can inhibit pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), indicating its potential in treating inflammatory conditions .

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have highlighted its:

- Anticancer Activity : In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as HepG2 (hepatoblastoma) and Huh-7 (hepatocellular carcinoma), by modulating pathways related to cell proliferation and survival .

- Antimicrobial Properties : It has shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting a role in developing new antimicrobial agents .

Industry

- Material Development : The compound is explored for its potential use in developing new materials and chemical processes, particularly in natural product-based pharmaceuticals and cosmetics.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HepG2 cancer cells. Results indicated that at concentrations of , there was a significant increase in apoptotic markers and a decrease in cell viability, demonstrating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, treatment with this compound significantly reduced the production of NO in LPS-induced macrophages at concentrations of . This suggests its potential utility in managing inflammatory diseases by modulating immune responses .

作用机制

The mechanism of action of 6-Isopentenyloxyisobergapten involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied .

相似化合物的比较

Similar Compounds

2-Phenyl-4H-furo(2,3-h)chromen-4-one: Another extended flavonoid with a similar core structure but different substituents.

3,5-Dimethoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo(1,2-b3,4-b’)dipyran-4-one: A related compound with additional methoxy groups and a different substitution pattern.

Uniqueness

6-Isopentenyloxyisobergapten is unique due to its specific combination of methoxy and prenyl substituents, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

生物活性

6-Isopentenyloxyisobergapten, a furanocoumarin, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the furanocoumarin class, characterized by a furan ring fused to a coumarin structure. This compound exhibits unique properties that contribute to its biological activities.

1. Anti-Inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory effects. A study demonstrated that it was more active than other furanocoumarins with a Minimum Inhibitory Concentration (MIC) of 167 μM and an IC50 of 27 μM against inflammatory mediators . The compound effectively inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent .

Mechanism of Action:

- Inhibition of iNOS and COX-2: The compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response.

- Regulation of Signaling Pathways: It modulates MAPK pathways, affecting the phosphorylation of proteins involved in inflammatory signaling .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Its effectiveness against various microbial strains has been documented, indicating its potential as a natural antimicrobial agent. The compound selectively inhibits microbial growth and modifies enzyme activity, contributing to its antimicrobial efficacy .

Research Findings:

- Selective Inhibition: The compound shows selective inhibition against specific pathogens, making it a candidate for further development in treating infectious diseases.

- Mechanisms: The exact mechanisms involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival.

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays have shown that it induces apoptosis in cancer cell lines, including HepG2 hepatoblastoma and Huh-7 hepatocellular carcinoma cells.

Key Findings:

- IC50 Values: The compound demonstrated an IC50 value of 50.14 μM in cell viability assays, indicating significant cytotoxic effects on cancer cells .

- Apoptosis Induction: It significantly increased the Bax/BCL-2 ratio and cleaved caspase levels, promoting apoptosis at concentrations as low as 10 μM .

- In Vivo Effects: In animal models, treatment with this compound resulted in a marked decrease in tumor size and weight compared to control groups .

Summary of Biological Activities

| Activity Type | Key Findings | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | MIC: 167 μM; IC50: 27 μM | Inhibition of iNOS/COX-2; modulation of MAPK pathways |

| Antimicrobial | Selective inhibition against pathogens | Disruption of cell wall synthesis; interference with metabolism |

| Anticancer | IC50: 50.14 μM; induces apoptosis | Increase in apoptotic markers; decrease in tumor size |

Case Studies

Several case studies highlight the therapeutic potential of furanocoumarins like this compound:

- Anti-inflammatory Effects: A study involving LPS-stimulated macrophages showed that treatment with the compound significantly reduced inflammatory mediator production without cytotoxicity.

- Anticancer Research: In animal studies, administration led to reduced tumor burden and improved survival rates among treated groups compared to controls.

属性

IUPAC Name |

5-methoxy-6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15(19-3)11-4-5-13(18)22-14(11)12-7-9-20-16(12)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYROBYWPUVLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C2=C(C3=C1OC=C3)OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178824 | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24099-29-4 | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。